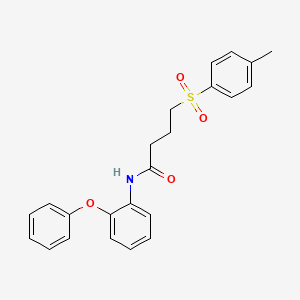

N-(2-phenoxyphenyl)-4-tosylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Phenoxyphenyl)methanesulfonamide” is a chemical compound . It’s a member of the phenylacetamide family . The compound “N-Butyl-N’-(2-phenoxyphenyl)urea” has been studied, and its mass spectral data are available .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For instance, the synthesis of “N-(2-Phenoxyphenyl)-2-chlorobenzamide” involves several steps . Another compound, “2-(3,4-dimethoxyphenyl)-N-(2-phenoxyphenyl)acetamide”, is synthesized through a multi-step process involving various reagents and solvents.

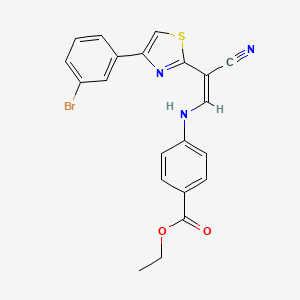

Molecular Structure Analysis

The molecular structure of “N-(2-Phenoxyphenyl)methanesulfonamide” has been analyzed . The compound has a molecular formula of C13H13NO3S, an average mass of 263.312 Da, and a monoisotopic mass of 263.061615 Da .

Chemical Reactions Analysis

The reactions of related compounds have been studied. For example, the deprotonation of “N-(2-phenoxyphenyl)-N-(trimethylsilyl)amine” with a slight excess of LiBu n in tetrahydrofuran (thf) or 1,2-dimethoxyethane (dme) yielded solvated lithium organoamide complexes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Phenoxyphenyl)methanesulfonamide” include a molecular formula of C13H13NO3S, an average mass of 263.312 Da, and a monoisotopic mass of 263.061615 Da .

Applications De Recherche Scientifique

Phenolic Compounds in Drug Metabolism

Phenolic compounds, including derivatives similar to N-(2-phenoxyphenyl)-4-tosylbutanamide, have been studied for their roles in drug metabolism. For instance, research on tolbutamide hydroxylation by human liver microsomes indicates the involvement of cytochrome P-450 in the metabolism of drugs with phenolic structures (Miners et al., 1988). This study provides insights into how compounds with phenolic groups are processed in the body, which is critical for understanding the pharmacokinetics of drugs containing similar functional groups.

Environmental Monitoring and Remediation

Phenolic compounds, akin to N-(2-phenoxyphenyl)-4-tosylbutanamide, are of interest in environmental science, particularly in pollution monitoring and bioremediation. A study on the voltammetric sensor for the determination of 2-phenylphenol highlights the importance of detecting phenolic pollutants in environmental samples (Karimi-Maleh et al., 2019). These sensors can potentially be adapted for compounds with similar phenolic structures, contributing to more effective environmental monitoring and pollution control strategies.

Bioremediation and Toxicity Reduction

Research into the degradation and toxicity reduction of endocrine disruptors such as nonylphenol by fungi indicates potential pathways for bioremediating compounds with similar structures (Janicki et al., 2016). These findings underscore the capacity of microorganisms to break down phenolic environmental pollutants, suggesting possible bioremediation approaches for related compounds.

Polyphenols in Stress Response

Studies on polyphenols reveal their role in plants' responses to abiotic stress, indicating the broader significance of phenolic compounds in biological systems (Sharma et al., 2019). Such research illustrates the protective mechanisms mediated by phenolic compounds, which could inform the development of stress-resistant crops or new antioxidants.

Mécanisme D'action

Target of Action

N-(2-phenoxyphenyl)-4-tosylbutanamide primarily targets the G-protein-coupled receptor, GPR21 . GPR21 is a constitutively active orphan receptor, with in vivo studies suggesting its involvement in the modulation of insulin sensitivity .

Mode of Action

The compound interacts with its target, GPR21, by acting as an inverse agonist . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. By inhibiting GPR21, it can counteract the influence of GPR21 on the insulin signaling pathway .

Biochemical Pathways

The inhibition of GPR21 by N-(2-phenoxyphenyl)-4-tosylbutanamide affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose uptake and production in human hepatocytes . The compound’s action leads to an increased ratio of phAKT (Ser473) /tot-AKT and phGSK-3β (Ser9) /tot-GSK-3β, indicating a marked activation of the insulin signaling pathway . Moreover, a significant reduction in ERK activation is observed with GPR21 inhibition .

Pharmacokinetics

It is known that the compound’s poor aqueous solubility may lead to low bioavailability .

Result of Action

The molecular and cellular effects of N-(2-phenoxyphenyl)-4-tosylbutanamide’s action include an increase in glucose uptake in liver cells . This is accompanied by a significantly higher membrane translocation of GLUT-2 . These effects suggest that N-(2-phenoxyphenyl)-4-tosylbutanamide mediates the negative effects on glucose uptake by the liver cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S/c1-18-13-15-20(16-14-18)29(26,27)17-7-12-23(25)24-21-10-5-6-11-22(21)28-19-8-3-2-4-9-19/h2-6,8-11,13-16H,7,12,17H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTCQOPZGMDJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyphenyl)-4-tosylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)

![2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2979587.png)

![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)

![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)

![(1S,7S,10R,12S,15R,16R,17S,18R,21R,22R,24S)-1,6,6,15,17,20,20-Heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosane-7,21,22-triol](/img/structure/B2979592.png)

![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)